

Acute Oral and Dermal Toxicity of Pyraclostrobin in Mammals: A Technical Guide

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Compound of Interest

Compound Name: *Pyraclostrobin*

Cat. No.: *B128455*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acute oral and dermal toxicity of **pyraclostrobin** in mammalian species. The information is compiled from various safety data sheets, regulatory agency evaluations, and scientific literature. The data is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment.

Quantitative Toxicity Data

The acute toxicity of **pyraclostrobin** has been evaluated in several mammalian species. The following tables summarize the quantitative data for acute oral and dermal exposure.

Table 1: Acute Oral Toxicity of **Pyraclostrobin**

Species	Strain	Sex	LD50 (mg/kg bw)	Vehicle	Guideline	Referenc e(s)
Rat	Wistar	Male & Female	> 5000	Aqueous solution / 0.5% aqueous Tylose CB 30 000	OECD 401	[1] [2] [3] [4] [5] [6]
Mouse	-	Male & Female	450	Olive oil	-	[1] [6]

Table 2: Acute Dermal Toxicity of **Pyraclostrobin**

Species	Strain	Sex	LD50 (mg/kg bw)	Observati ons	Guideline	Referenc e(s)
Rat	Wistar	Male & Female	> 2000	No mortality observed	OECD 402	[1] [2] [3] [4] [7]
Rabbit	New Zealand White	-	-	Erythema observed in all animals from 1 hour after removal of the bandage and persisting in most animals until day 8.	-	[5]

Experimental Protocols

The acute toxicity studies for **pyraclostrobin** were largely conducted in accordance with the Organisation for Economic Co-operation and Development (OECD) guidelines. Below are detailed methodologies for the key experiments cited.

Acute Oral Toxicity Testing (based on OECD Guideline 401)

The objective of this study is to determine the acute oral toxicity of a substance.[2]

Experimental Workflow:



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Caption: General workflow for an acute oral toxicity study (OECD 401).

Methodology:

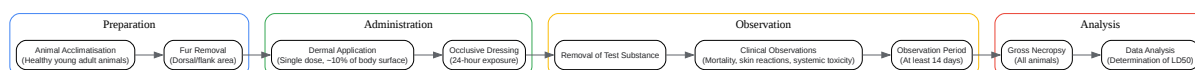
- Animal Selection: Healthy, young adult rodents of a single strain are used.[2]
- Acclimatisation: Animals are acclimatized to laboratory conditions for at least five days prior to the test.[8]
- Housing: Animals are housed in appropriate cages with controlled temperature ($22 \pm 3^{\circ}\text{C}$) and humidity (30-70%).[2]
- Fasting: Food is withheld overnight for rats before administration of the test substance. Water is available ad libitum.[2]

- **Dose Administration:** The test substance is administered orally in a single dose by gavage.[2] Several dose groups are used with a sufficient number of animals per group (typically at least 5 rodents of the same sex).[2]
- **Observation Period:** Animals are observed for mortality, clinical signs of toxicity (such as changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[9]
- **Necropsy:** All animals (those that die during the test and survivors at the end) are subjected to a gross necropsy.[2]
- **Data Analysis:** The LD50 (median lethal dose) is calculated, which is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals.

Acute Dermal Toxicity Testing (based on OECD Guideline 402)

This study aims to determine the acute dermal toxicity of a substance.[10]

Experimental Workflow:



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Caption: General workflow for an acute dermal toxicity study (OECD 402).

Methodology:

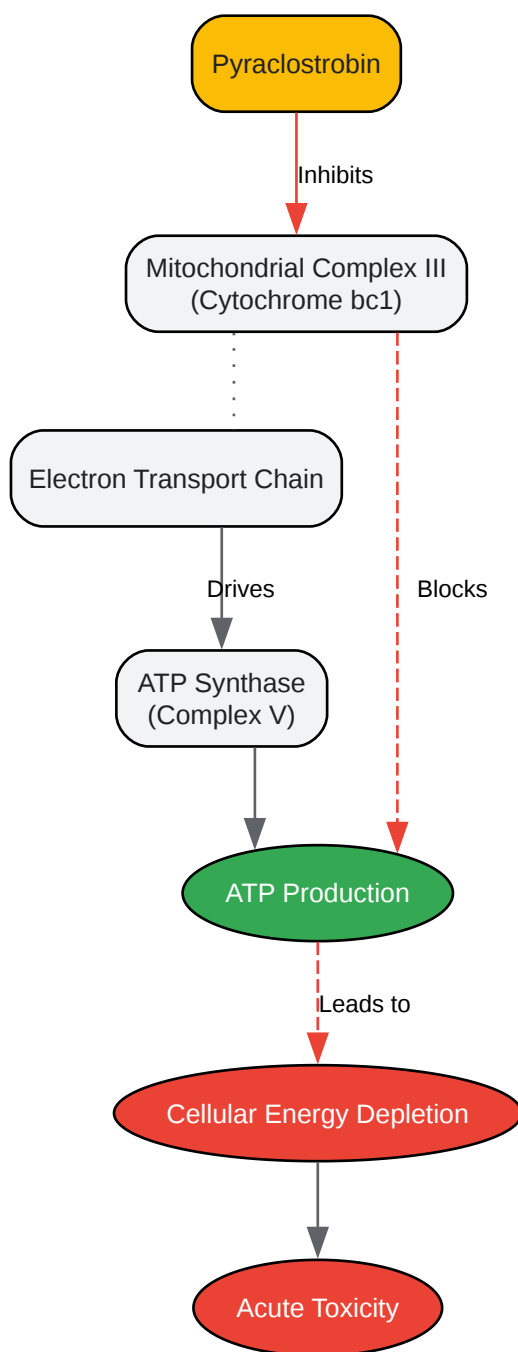
- **Animal Selection:** Healthy young adult animals (often rats or rabbits) with intact skin are used.[11]
- **Preparation:** Approximately 24 hours before the test, the fur is removed from the dorsal/flank area of the test animals.[11]

- **Dose Application:** The test substance is applied uniformly over an area of at least 10% of the total body surface area.[\[12\]](#) The application site is then covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.[\[13\]](#)
- **Observation Period:** Animals are observed for mortality, signs of skin irritation (erythema and edema), and systemic toxicity for at least 14 days after removal of the test substance.[\[12\]](#) Body weights are recorded weekly.[\[12\]](#)
- **Necropsy:** All animals are subjected to a gross necropsy at the end of the study.[\[12\]](#)
- **Data Analysis:** The dermal LD50 is determined.

Mechanism of Acute Toxicity

The primary mechanism of **pyraclostrobin**'s toxicity is the inhibition of mitochondrial respiration.[\[3\]](#)[\[14\]](#) It specifically targets the Qo site of Complex III (cytochrome bc1 complex) in the electron transport chain, blocking electron transfer and thereby inhibiting ATP synthesis.[\[14\]](#) [\[15\]](#) This disruption of cellular energy production can lead to the observed toxic effects.

Signaling Pathway:



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Caption: **Pyraclostrobin's** inhibition of mitochondrial respiration.

Clinical Signs and Pathological Findings

Following acute oral administration, clinical signs observed in animals included dyspnoea, staggering, piloerection, and diarrhoea, which typically resolved by day 6.[2][3] No specific

pathology findings were consistently reported in acute oral and dermal studies.[2][3] For dermal application, skin irritation, such as erythema, has been noted in rabbits.[1]

Conclusion

Pyraclostrobin exhibits low acute oral toxicity in rats with an LD50 greater than 5000 mg/kg, while in mice, it shows moderate toxicity with an LD50 of 450 mg/kg when administered in olive oil.[1][6] The acute dermal toxicity in rats is also low, with an LD50 greater than 2000 mg/kg.[1][2][3][4][7] The primary mechanism of toxicity is the inhibition of mitochondrial respiration.[3][14] The experimental data have been generated following standardized OECD guidelines, providing a robust basis for risk assessment.

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